

# An In-depth Technical Guide on 2-Propylisonicotinic Acid

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## Compound of Interest

Compound Name: *2-Propylisonicotinic acid*

Cat. No.: B1282791

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CAS Number: 57663-82-8

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-Propylisonicotinic acid** (CAS 57663-82-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemistry of isonicotinic acid derivatives and structurally related compounds. All quantitative data and experimental protocols should be considered illustrative and require experimental verification for this specific molecule.

## Introduction

**2-Propylisonicotinic acid**, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), belongs to a class of compounds that has garnered significant interest in medicinal chemistry. Isonicotinic acid and its derivatives are foundational scaffolds in numerous pharmaceuticals, most notably in the treatment of tuberculosis. The introduction of an alkyl substituent, such as a propyl group at the 2-position, can significantly modulate the physicochemical properties and biological activity of the parent molecule. This modification can influence factors such as lipophilicity, metabolic stability, and interaction with biological targets. This technical guide aims to provide a comprehensive resource on **2-propylisonicotinic acid**, covering its synthesis, potential physicochemical properties, and speculative biological relevance based on related compounds.

## Physicochemical Properties (Predicted and Inferred)

Due to the lack of specific experimental data for **2-propylisonicotinic acid**, the following table summarizes predicted properties and experimental data from structurally similar compounds to provide an estimated profile.

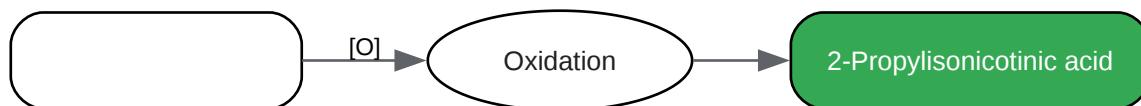
Property	Predicted/Inferred Value	Notes and References
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	
Molecular Weight	165.19 g/mol	
Appearance	White to off-white crystalline solid	Based on similar isonicotinic acid derivatives.
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.	Inferred from the general solubility of isonicotinic acids.
pKa	~5.0 - 5.5	The pKa of the carboxylic acid is expected to be in this range, similar to other isonicotinic acid derivatives.

## Synthesis of 2-Propylisonicotinic Acid

A specific, detailed synthesis protocol for **2-propylisonicotinic acid** is not readily available in the literature. However, general methods for the synthesis of 2-alkyl-substituted isonicotinic acids can be adapted. A plausible synthetic route is outlined below.

## Proposed Synthetic Pathway

A potential synthetic approach could involve the oxidation of a corresponding 2-propyl-4-methylpyridine or a related precursor. Another common strategy for creating substituted pyridines is through condensation reactions.



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Caption: A potential synthetic route to **2-Propylisonicotinic acid**.

## Illustrative Experimental Protocol (General)

This protocol is a generalized procedure for the oxidation of an alkylpyridine to the corresponding carboxylic acid and would require optimization for the synthesis of **2-propylisonicotinic acid**.

### Materials:

- 2-Propyl-4-picoline (precursor)
- Potassium permanganate ( $KMnO_4$ ) or other suitable oxidizing agent
- Sulfuric acid ( $H_2SO_4$ )
- Sodium bisulfite ( $NaHSO_3$ )
- Hydrochloric acid (HCl)
- Diethyl ether or other suitable extraction solvent
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- **Oxidation:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-propyl-4-picoline in water. Slowly add a solution of potassium permanganate in water to the flask while maintaining the temperature below 50°C. After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

- Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
- Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the solution becomes colorless.
- Acidification and Extraction: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The product, **2-propylisonicotinic acid**, may precipitate. If it does not, extract the aqueous solution multiple times with diethyl ether.
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
- Purification: The crude **2-propylisonicotinic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Spectroscopic Data (Predicted)

No experimental spectra for **2-propylisonicotinic acid** are available. The following are predicted key features based on its structure.

Technique	Predicted Key Features
<sup>1</sup> H NMR	- Aromatic protons on the pyridine ring (2H, doublet; 1H, singlet).- Protons of the propyl group: CH <sub>2</sub> adjacent to the ring (~2.8-3.0 ppm, triplet), internal CH <sub>2</sub> (~1.6-1.8 ppm, sextet), and terminal CH <sub>3</sub> (~0.9-1.0 ppm, triplet).- Carboxylic acid proton (1H, broad singlet, >10 ppm).
<sup>13</sup> C NMR	- Carboxylic acid carbonyl carbon (~165-175 ppm).- Aromatic carbons of the pyridine ring (~120-150 ppm).- Carbons of the propyl group (~14-40 ppm).
IR (Infrared)	- Broad O-H stretch from the carboxylic acid (~2500-3300 cm <sup>-1</sup> ).- C=O stretch from the carboxylic acid (~1700-1725 cm <sup>-1</sup> ).- C=C and C=N stretches from the pyridine ring (~1400-1600 cm <sup>-1</sup> ).
MS (Mass Spec)	- Molecular ion peak (M <sup>+</sup> ) at m/z = 165.

## Potential Biological Activity and Drug Development Applications

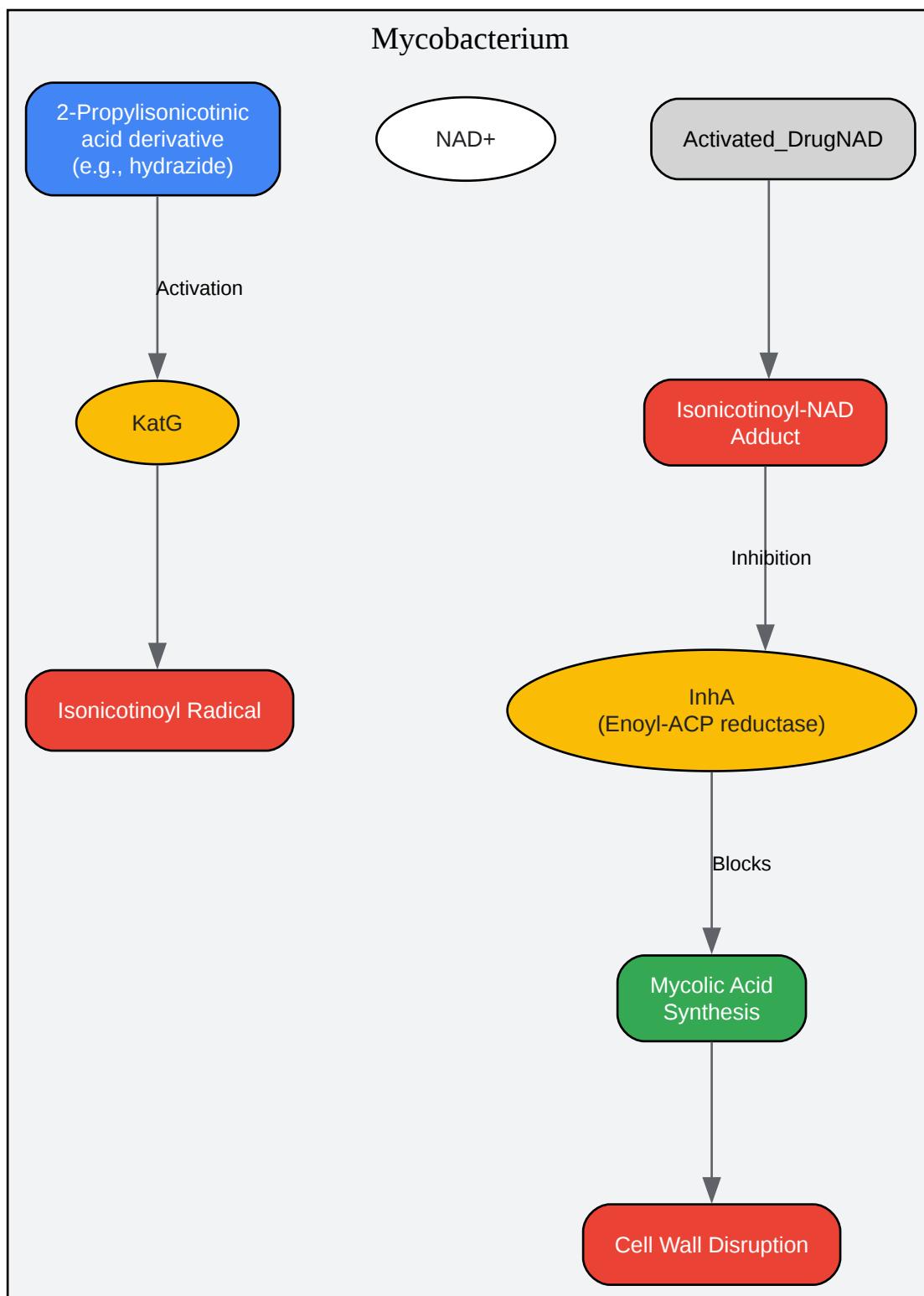
While there is no specific biological data for **2-propylisonicotinic acid**, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have demonstrated a wide range of biological activities.

- **Antitubercular Activity:** Isoniazid (isonicotinic acid hydrazide) is a primary drug for tuberculosis treatment. It is a prodrug activated by the mycobacterial enzyme KatG. The resulting isonicotinoyl radical reacts with NAD<sup>+</sup> to form an adduct that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that **2-propylisonicotinic acid** or its derivatives could exhibit antimycobacterial properties.
- **Other Potential Activities:** Isonicotinic acid derivatives have also been explored for their anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The propyl group at the 2-

position would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially interact with various biological targets.

## Hypothetical Mechanism of Action as an Antitubercular Agent

If **2-propylisonicotinic acid** were to act as an antitubercular agent through a similar mechanism to isoniazid, it would likely require metabolic activation.

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Caption: Hypothetical activation pathway of a **2-propylisonicotinic acid derivative**.

# Experimental Protocols for Biological Evaluation

Should researchers wish to investigate the biological activity of **2-propylisonicotinic acid**, the following are generalized experimental protocols that could be adapted.

## Antimycobacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of **2-propylisonicotinic acid** against *Mycobacterium tuberculosis*.

Method: Microplate Alamar Blue Assay (MABA).

Procedure:

- Prepare a stock solution of **2-propylisonicotinic acid** in DMSO.
- Serially dilute the compound in a 96-well microplate containing Middlebrook 7H9 broth.
- Inoculate each well with a standardized suspension of *M. tuberculosis* H37Rv.
- Incubate the plates at 37°C for 5-7 days.
- Add Alamar Blue solution to each well and incubate for another 24 hours.
- Observe for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.

## Cytotoxicity Assay

Objective: To assess the toxicity of **2-propylisonicotinic acid** against a mammalian cell line (e.g., Vero or HepG2).

Method: MTT Assay.

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **2-propylisonicotinic acid** for 24-48 hours.

- Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

## Conclusion

**2-Propylisonicotinic acid** represents an interesting, yet underexplored, molecule within the broader class of isonicotinic acid derivatives. While specific data is scarce, its structural similarity to well-known bioactive compounds suggests potential for applications in drug discovery, particularly in the development of novel antitubercular agents. The increased lipophilicity conferred by the 2-propyl group may offer advantages in terms of cell permeability and metabolic stability. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.

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